N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Antagonist Properties
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide and its analogues have been identified as potent and selective antagonists of the 5-HT(1B/1D) receptors. These compounds, through their receptor binding profiles, exhibit significant pharmacological effects, including augmentation of serotonin release in the presence of selective serotonin reuptake inhibitors (SSRIs), which is critical for understanding and potentially treating various neuropsychiatric conditions (Liao et al., 2000).
Cytotoxic Activities
Research into the cytotoxicity of related compounds, such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, reveals their potential in cancer treatment. These compounds have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their importance in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Neuroprotective Activities
Certain derivatives have demonstrated neuroprotective activities by targeting specific receptors such as the NMDA receptor and HDAC6, which are implicated in neurodegenerative diseases like Alzheimer's. For instance, compounds with selective inhibitory effects on HDAC6 have shown potential in ameliorating Alzheimer's disease phenotypes, offering insights into the development of new therapeutic agents for neurodegenerative disorders (Lee et al., 2018).
Antimicrobial and Antibacterial Properties
Additionally, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly effective against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), underline the potential of this compound and its derivatives in addressing antibiotic resistance (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Mecanismo De Acción
Target of Action
The compound N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide, also known as N-[4-(4-methoxypiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide, is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with ALK by inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways mediated by ALK, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ALK signaling pathway. ALK is often overexpressed or mutated in various types of cancers, leading to uncontrolled cell growth and proliferation . By inhibiting ALK, this compound disrupts these processes, thereby exerting its anticancer effects .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability, low clearance, and a small volume of distribution . These properties suggest that the compound could have a favorable pharmacokinetic profile, but further studies are needed to confirm this.
Result of Action
The inhibition of ALK by this compound leads to a decrease in the proliferation of cancer cells . This can result in the reduction of tumor size and potentially the improvement of patient outcomes .
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-14-7-10-19(11-8-14)13-4-2-12(3-5-13)18-16(20)15-6-9-17-22-15/h2-6,9,14H,7-8,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQCYGPUNCLIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.